7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4-methoxybenzylamine with ethylene oxide in the presence of a base can lead to the formation of the desired oxazepine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: Similar structure but contains a sulfur atom instead of chlorine.
Diazepam: A benzodiazepine with a similar seven-membered ring structure but different functional groups.
Uniqueness
7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
7-chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-9-5-8(11)4-7-6-12-2-3-14-10(7)9/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
GHAGYMCHPMTHKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCNC2)Cl |
Origin of Product |
United States |
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